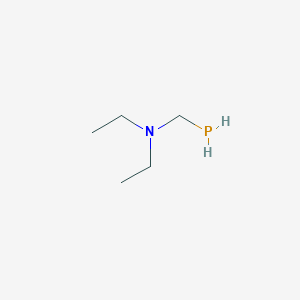
N-Ethyl-N-(phosphanylmethyl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Ethyl-N-(phosphanylmethyl)ethanamine is an organic compound that contains both amine and phosphine functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N-(phosphanylmethyl)ethanamine typically involves the reaction of ethylamine with a phosphine derivative. One common method is the reaction of ethylamine with chloromethylphosphine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. This often includes the use of advanced purification techniques such as distillation and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
N-Ethyl-N-(phosphanylmethyl)ethanamine can undergo various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced under specific conditions to form different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenated compounds are often used as reagents in substitution reactions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Various amine derivatives.
Substitution: Substituted amine and phosphine compounds.
Aplicaciones Científicas De Investigación
N-Ethyl-N-(phosphanylmethyl)ethanamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-Ethyl-N-(phosphanylmethyl)ethanamine involves its interaction with molecular targets through its amine and phosphine groups. These interactions can lead to the formation of coordination complexes, which can influence various chemical and biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
Diethylamine: Similar structure but lacks the phosphine group.
N,N-Diethylphosphine: Contains a phosphine group but different amine structure.
Uniqueness
N-Ethyl-N-(phosphanylmethyl)ethanamine is unique due to the presence of both amine and phosphine functional groups, which allows it to participate in a wider range of chemical reactions and applications compared to similar compounds.
Propiedades
Número CAS |
4542-45-4 |
|---|---|
Fórmula molecular |
C5H14NP |
Peso molecular |
119.15 g/mol |
Nombre IUPAC |
N-ethyl-N-(phosphanylmethyl)ethanamine |
InChI |
InChI=1S/C5H14NP/c1-3-6(4-2)5-7/h3-5,7H2,1-2H3 |
Clave InChI |
MAAZJCLDGJGKNR-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















